molecular formula C9H10O B079243 2-(4-Methylphenyl)oxirane CAS No. 13107-39-6

2-(4-Methylphenyl)oxirane

Cat. No. B079243
CAS RN: 13107-39-6
M. Wt: 134.17 g/mol
InChI Key: QAWJAMQTRGCJMH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)oxirane is a chemical compound with the CAS Number: 13107-39-6 . It has a molecular weight of 134.18 and a molecular formula of C9H10O .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)oxirane consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring, attached to a 4-methylphenyl group . The molecule has one defined stereocenter .


Physical And Chemical Properties Analysis

2-(4-Methylphenyl)oxirane is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 218.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a flash point of 80.7±14.9 °C .

Scientific Research Applications

  • Stereoselective Oxirane Formation : The compound has been used in the stereoselective formation of oxiranes by reacting diazomethane with specific ketones. This process yields fluorinated compounds useful in chiral chemistry and synthesis (Arnone et al., 1995), (Bravo et al., 1994).

  • Chiral Resolution Reagent : It serves as a chiral resolution reagent, specifically useful in determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening reactions. This application is important in the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005), (Rodríguez-Escrich et al., 2005).

  • Synthesis of Fluorinated Chirons : This compound is used in the synthesis of fluorinated chirons. It involves reactions on the chiral auxiliary and the opening of the oxirane ring with various nucleophiles. These compounds have potential applications in organic and medicinal chemistry (Arnone et al., 1995), (Arnone et al., 1992).

  • Antimicrobial and Insect Antifeedant Potency : Certain oxirane compounds, including 2-(4-Methylphenyl)oxirane derivatives, have been studied for their antimicrobial properties and insect antifeedant potential. This application is significant in developing new compounds for pest control and microbial inhibition (Thirunarayanan & Vanangamudi, 2016).

  • Synthesis of Phenylalkyloxirane Derivatives : It has been used in synthesizing phenylalkyloxirane derivatives, which exhibit significant blood glucose-lowering activities. This research is particularly relevant in the field of diabetes treatment and blood glucose management (Eistetter & Wolf, 1982).

  • Catalytic Hydrogenation Studies : Studies on catalytic hydrogenation of oxirane and its methyl derivative have been conducted. These studies help in understanding the chemical properties and reactions of compounds like 2-(4-Methylphenyl)oxirane (Kuevi et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H227, H302, H312, H315, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-(4-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWJAMQTRGCJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927062
Record name 2-(4-Methylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)oxirane

CAS RN

13107-39-6
Record name 2-(4-Methylphenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13107-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyltoluene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYLPHENYL)OXIRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IB73R5C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared by following general procedure 3. To a solution of trimethylsulfonium iodide (10.28 g, 50.37 mmol, 1.2 equiv.) in DMSO (70 mL) was added sodium hydride 60% dispersion in oil (2.82 g, 70.5 mmol, 1.7 equiv.) portionwise over 5 min. and stirred for 1 h at RT. A solution of 4-methylbenzaldehyde (5.0 g, 42.0 mmol, 1 equiv.) in DMSO (25 mL) was added to the reaction mixture dropwise over 20 min. It was stirred at RT for 4 h. The reaction mixture was checked by TLC and the reaction mixture was poured in water (150 mL) and extracted with ethyl acetate. The combined organic extract was washed with water and brine and dried over anhydrous sodium sulfate and evaporated to dryness to afford 2-p-tolyloxirane (5.2 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Yu, X Deng, S Cao, J Xu - Letters in Organic Chemistry, 2011 - ingentaconnect.com
Corey-Chaykovsky epoxidation is one of the versatile methods for synthesis of structurally diverse oxiranes. The extension of simplified Corey-Chaykovsky epoxidation has been …
Number of citations: 8 www.ingentaconnect.com
Y Nishiyama, C Katahira, N Sonoda - Tetrahedron, 2006 - Elsevier
A new method for the synthesis of 1,3-oxathiolan-2-ones has been developed. When oxiranes were allowed to react with sulfur in the presence of a catalytic amount of sodium hydride …
Number of citations: 23 www.sciencedirect.com
T Iwasaki, N Kihara, T Endo - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
Various oxiranes reacted with carbon dioxide at 100 C using lithium bromide as a catalyst under atmospheric pressure to afford the corresponding five-membered cyclic carbonates …
Number of citations: 121 www.journal.csj.jp
NT Patil, A Konala, V Singh, VVN Reddy - 2009 - Wiley Online Library
An efficient method for the synthesis of naphthalene derivatives through reaction of o‐alkynylbenzaldehydes and styrene oxides in the presence of molecular iodine was developed. …
A Tyagi, J Khan, N Yadav, R Mahato… - The Journal of Organic …, 2022 - ACS Publications
A novel and effective Brønsted acid-catalyzed chemoselective synthesis of bis(indolyl)alkanes and 3-alkyl indoles is reported. The selectivity of two significant indole derivatives is …
Number of citations: 3 pubs.acs.org
S Li, Y Shi, P Li, J Xu - The Journal of organic chemistry, 2019 - ACS Publications
Nucleophilic organic base DABCO (1,4-diazabicyclo[2.2.2]octane)-mediated Meinwald rearrangement of various epoxides was investigated. 2-Aryl-, alkenyl-, and alkynylepoxides …
Number of citations: 17 pubs.acs.org
Z Findrik Blažević, N Milčić, M Sudar… - Advanced Synthesis …, 2021 - Wiley Online Library
At the moment, there are approx. 100 published papers investigating halohydrin dehalogenases from different aspects; enzymology, molecular biology and reactions they can catalyse. …
Number of citations: 35 onlinelibrary.wiley.com
T Sone, A Yamaguchi, S Matsunaga, M Shibasaki - Molecules, 2012 - mdpi.com
Catalytic asymmetric Corey-Chaykovsky epoxidation of various ketones with dimethyloxosulfonium methylide using a heterobimetallic La-Li 3 -BINOL complex (LLB) is described. The …
Number of citations: 25 www.mdpi.com
M Imanishi, Y Nakajima, Y Tomishima… - Journal of medicinal …, 2008 - ACS Publications
We designed a series of benzoic acid derivatives containing the biphenyl ether or biphenyl template on the RHS and a phenylethanolaminotetraline (PEAT) skeleton, which was …
Number of citations: 26 pubs.acs.org
P Török, D Lakk-Bogáth, J Kaizer - Molecules, 2023 - mdpi.com
The mechanisms of sulfoxidation and epoxidation mediated by previously synthesized and characterized iron(III)-iodosylbenzene adduct, Fe III (OIPh) were investigated using para-…
Number of citations: 0 www.mdpi.com

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